molecular formula C19H14ClFN4 B6020904 N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6020904
M. Wt: 352.8 g/mol
InChI Key: NVESQDAVTSUDLU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a chlorophenyl group at the N7 position, a fluorophenyl substituent at C3, and a methyl group at C3. This scaffold is structurally analogous to bioactive compounds targeting inflammation, microbial infections, and cancer .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4/c1-12-9-18(24-16-4-2-3-14(20)10-16)25-19(23-12)17(11-22-25)13-5-7-15(21)8-6-13/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVESQDAVTSUDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Sequences

Nitration of intermediate pyrazolo[1,5-a]pyrimidines is performed using fuming HNO₃ and H₂SO₄ at 0–5°C, followed by neutralization with aqueous ammonia. For example, nitrating 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one produces the 6-nitro derivative, which is subsequently reduced to the amine using Pd/C and hydrogen gas at 50°C. This stepwise approach ensures regioselectivity and avoids over-nitration.

Halogenation Strategies

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data for intermediates and the final compound include:

Intermediate¹H NMR (DMSO-d₆, 400 MHz)Yield (%)
5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-oneδ 2.32 (s, 3H, CH₃), 5.92 (s, 1H, H-6), 7.30–7.51 (m, 7H, Ar-H), 12.16 (s, 1H, NH)78
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineδ 2.35 (s, 3H, CH₃), 6.45 (s, 1H, H-6), 7.12–7.63 (m, 4H, Ar-H), 8.02 (s, 2H, NH₂)82
Final Compoundδ 2.38 (s, 3H, CH₃), 6.87–7.89 (m, 8H, Ar-H), 8.24 (s, 1H, NH)76

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 352.8 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄ClFN₄ .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the para position of the phenyl ring (4-fluorophenyl group) exhibits high electrophilic character. Reactions with nucleophiles typically proceed under basic conditions:

Reaction TypeReagents/ConditionsProductYieldKey Reference
Fluorine substitutionNaOH (1M), NH<sub>3</sub> (aq.), 80°C4-hydroxyphenyl derivative68%
Halogen exchangeKSCN/DMF, 100°C4-thiocyanatophenyl analog52%

Mechanistic Insight : The electron-withdrawing fluorine activates the aromatic ring for nucleophilic attack, favoring para substitution due to steric hindrance from ortho positions.

Oxidation-Reduction Behavior

The methyl group at position 5 and pyrimidine nitrogen atoms participate in redox reactions:

Target SiteOxidizing AgentProductReduction AgentProduct
Methyl groupKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Carboxylic acidLiAlH<sub>4</sub>Primary alcohol
Pyrimidine ringH<sub>2</sub>O<sub>2</sub>/AcOHN-oxide derivativeH<sub>2</sub>/Pd-CDihydropyrimidine

Notable Finding : Oxidation of the methyl group proceeds with 89% conversion efficiency when using TEMPO/O<sub>2</sub> catalytic systems .

Cyclocondensation Reactions

The core pyrazolo[1,5-a]pyrimidine structure enables ring expansion via cyclocondensation:

ReactantConditionsNew Ring SystemApplication
Ethyl acetoacetateAcOH, refluxPyrazolo[5,1-f] triazocineKinase inhibitor precursors
MalononitrileEtOH, MW 150WPyrazolo[1,5-a]pyrimido[4,5-d]pyridazineAnticancer scaffolds

Regioselectivity : Microwave irradiation enhances reaction rates by 3.8× compared to thermal methods while maintaining >95% regiochemical purity .

Cross-Coupling Modifications

The chlorophenyl substituent participates in palladium-catalyzed couplings:

Coupling TypeCatalyst SystemPartnerProduct Utility
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>Aryl boronic acidsBiaryl derivatives for material science
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>/XantphosSecondary aminesAntibacterial agents

Optimized Conditions : 1.5 mol% Pd loading with TBAB additive achieves 94% conversion in <2 hrs at 90°C.

Biological Alkylation Pathways

In vivo studies reveal metabolic activation through hepatic enzymes:

Enzyme SystemReactionMetaboliteBioactivity Change
CYP3A4N-demethylationPrimary amineIncreased water solubility (+38%)
FAD-dependent hydroxylaseC-7 hydroxylation7-OH derivativeReduced cytotoxicity (IC<sub>50</sub> ↑ 4.2×)

Clinical Relevance : Hydroxylated metabolites retain 72% of parent compound's kinase inhibition efficacy while improving pharmacokinetic profiles .

Reaction Comparison Table

ParameterNucleophilic SubstitutionOxidationCross-Coupling
Temperature Range60-100°C25-150°C80-120°C
Typical Yield52-68%75-89%82-94%
ScalabilityLab-scalePilot-scaleIndustrial-scale
Byproducts<5%8-12%<3%

Mechanistic Considerations

  • Steric Effects : The 3-chlorophenyl group creates torsional strain (18.7 kcal/mol by DFT calculations), directing electrophiles to the 4-fluorophenyl moiety .

  • Electronic Factors : Calculated Fukui indices (f<sup>+</sup> = 0.152 at C-7) predict preferential attack at the pyrimidine nitrogen .

  • Solvent Polarity : DMF increases reaction rates by 2.3× vs. THF in SNAr reactions due to better stabilization of transition states.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown promising activity against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects, potentially through the inhibition of specific kinases involved in cell proliferation and survival .

Inhibition of Kinase Activity

The compound's structure suggests that it may act as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell growth and division. Inhibitors like this compound can disrupt these pathways, making them valuable in treating cancers characterized by aberrant kinase activity .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease . Further investigations into its mechanism of action are warranted to elucidate these effects.

Cancer Therapy

Given its anticancer properties, this compound is being explored as a potential candidate for targeted cancer therapies. Its ability to inhibit specific kinases could lead to the development of novel treatments for resistant cancer types.

Combination Therapies

Research suggests that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies. This synergistic effect could improve patient outcomes by reducing resistance and enhancing the overall therapeutic index .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivitySignificant cytotoxicity against breast cancer cell lines; potential for kinase inhibition
Kinase InhibitionDemonstrated inhibition of specific kinases associated with tumor growth
Anti-inflammatory EffectsModulated inflammatory pathways; potential benefits in chronic inflammatory diseases

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name C3 Substituent C5 Substituent N7 Substituent Melting Point (°C) Bioactivity Reference
Target Compound 4-Fluorophenyl Methyl 3-Chlorophenyl Not reported N/A
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl 177–180 Anti-mycobacterial (MIC = 0.12 µM)
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Pyridin-3-ylmethyl Not reported Discontinued (pharmacological screening)
N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (94) Methyl 3-Chlorophenyl Not reported Antiplasmodial (IC₅₀ = 15 nM)
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl Cyclopentyl Not reported Kinase inhibition (preclinical)

Key Observations :

  • C5 Substituent : The methyl group in the target compound is smaller than phenyl or tert-butyl groups in analogs, which may reduce steric hindrance and improve binding to compact active sites .
  • C3 Substituent : The 4-fluorophenyl group is conserved in anti-mycobacterial pyrazolopyrimidines (e.g., compound 47), suggesting its role in target engagement through π-π stacking or halogen bonding .

Structure-Activity Relationship (SAR) Insights

Halogen Effects : Replacing 4-fluorophenyl (target) with 4-chlorophenyl (compound 35, ) reduces anti-mycobacterial activity by 10-fold, indicating fluorine’s superior electronic effects .

Amine Position : 3-Chlorophenyl at N7 (target) may enhance selectivity over off-target receptors compared to 4-chlorophenyl derivatives (e.g., compound 9f, ) .

Heterocycle Core : Triazolo[1,5-a]pyrimidines () generally exhibit higher potency than pyrazolo analogs but suffer from synthetic complexity .

Q & A

Q. Why do similar compounds show divergent bioactivity in enzyme assays?

  • Subtle structural differences (e.g., chloro vs. fluoro substituents) alter electron distribution, affecting target affinity. For example, shows triazolopyrimidines with dimethylaminoethyl groups (compound 94) exhibit higher PfDHODH inhibition than methylaminoethyl analogs (compound 93) due to enhanced hydrogen bonding .

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